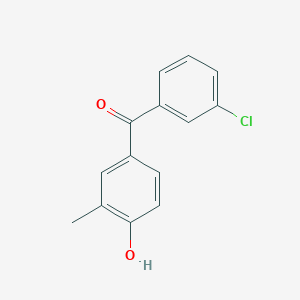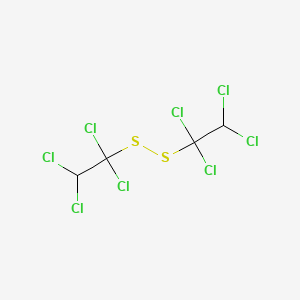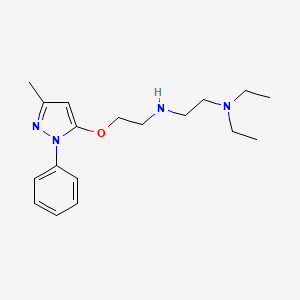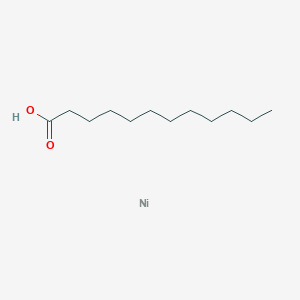
2-Methoxyethyl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is known for its unique chemical structure, which includes a methoxyethyl group and an ethylbutanoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 2-ethylbutanoate can be synthesized through the esterification of 2-ethylbutanoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification. This method includes adding 2-ethylbutanoic acid and 2-methoxyethanol into an esterification kettle with a catalyst like p-toluenesulfonic acid. The mixture is refluxed, and the ester is continuously separated and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl 2-ethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-ethylbutanoic acid and 2-methoxyethanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: 2-ethylbutanoic acid and 2-methoxyethanol.
Transesterification: A different ester and an alcohol.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
2-Methoxyethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in coatings and paints
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 2-ethylbutanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This hydrolysis process is crucial for the compound’s role in drug delivery, where it can release active pharmaceutical ingredients in a controlled manner .
Comparaison Avec Des Composés Similaires
2-Methoxyethyl 2-ethylbutanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific methoxyethyl and ethylbutanoate groups, which confer distinct chemical and physical properties .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
2-Ethylbutanoic acid: A branched fatty acid used in various chemical applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
6314-86-9 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-methoxyethyl 2-ethylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-4-8(5-2)9(10)12-7-6-11-3/h8H,4-7H2,1-3H3 |
Clé InChI |
UOEOXGZTRQONHK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
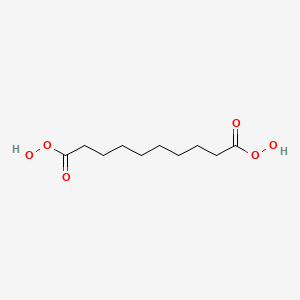
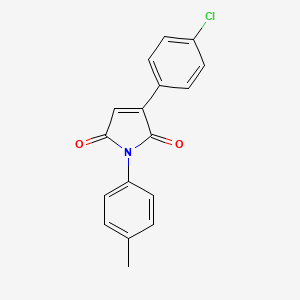

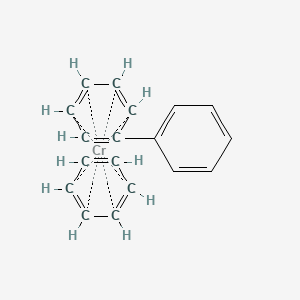

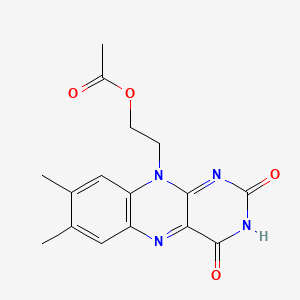

![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
